The compound known as EGFR/HER2/TS-IN-1 is a targeted inhibitor that acts on the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are critical in various cellular processes, including proliferation, differentiation, and survival. The dual inhibition of these receptors is particularly significant in cancer therapy, especially for cancers that exhibit overexpression of HER2, such as certain breast cancers. TS-IN-1 has been identified as a compound that can effectively downregulate thymidylate synthase (TS), a key enzyme involved in nucleotide synthesis and DNA replication, which is often upregulated in cancer cells.
The biological activity of EGFR/HER2/TS-IN-1 primarily revolves around its role as a dual inhibitor of EGFR and HER2. This inhibition has been shown to result in:
Research indicates that the dual inhibition is more effective than targeting either receptor alone, highlighting its potential in treating resistant cancer types .
The synthesis of EGFR/HER2/TS-IN-1 typically involves complex organic chemistry techniques aimed at creating molecules that can effectively bind to the active sites of both EGFR and HER2. Common methods include:
These methods ensure that the synthesized compound has optimal binding affinity for both targets.
EGFR/HER2/TS-IN-1 has several applications in oncology:
Interaction studies have demonstrated that EGFR and HER2 can transactivate each other, leading to enhanced signaling pathways that promote tumorigenesis . The following points summarize key findings from interaction studies:
These interactions underline the importance of targeting both receptors simultaneously for effective therapeutic outcomes.
Several compounds exhibit similar mechanisms of action by targeting EGFR and HER2. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Lapatinib | Dual inhibitor of EGFR and HER2 | Effective against HER2-positive breast cancers |
| Trastuzumab | Monoclonal antibody targeting HER2 | Enhances immune response against tumor cells |
| Gefitinib | Selective inhibitor of EGFR | Primarily used for non-small cell lung cancer |
| Neratinib | Irreversible inhibitor of HER2 | Effective against resistant HER2 mutations |
| Afatinib | Irreversible pan-HER inhibitor | Targets all members of the ErbB family |
EGFR/HER2/TS-IN-1 stands out due to its specific action on thymidylate synthase regulation alongside dual inhibition, providing a unique therapeutic angle not fully covered by other compounds.
EGFR/HER2/TS-IN-1 is designated as a research compound under the systematic name 4-[(5-[(E)-2-(thiophen-2-yl)vinyl]-1H-benzimidazol-2-yl)methoxy]-N-(pyridin-3-yl)benzamide, based on its structural features. The International Union of Pure and Applied Chemistry (IUPAC) classification confirms its status as a benzimidazole derivative with a pyridinylbenzamide substituent. The compound’s nomenclature reflects its core benzimidazole scaffold, which is functionalized with thiophene and pyridine moieties to enhance target binding affinity.
The molecular formula of EGFR/HER2/TS-IN-1 is C₂₄H₁₅N₅O₄S₂, with a molecular weight of 501.54 g/mol. The structure comprises a planar benzimidazole core linked to a thiophene-vinyl group and a pyridinylbenzamide side chain (Figure 1). While the compound exhibits geometric isomerism due to the vinyl group, its stereochemical configuration remains unspecified in available literature. The absence of chiral centers suggests that enantiomeric separation is not required for biological activity, though this has not been explicitly verified.
Table 1: Molecular and Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₅N₅O₄S₂ |
| Molecular Weight | 501.54 g/mol |
| Core Scaffold | Benzimidazole |
| Key Functional Groups | Thiophene, Pyridine, Benzamide |
Crystallographic data for EGFR/HER2/TS-IN-1 are not publicly available, but indirect insights into its binding geometry can be inferred from kinase inhibition studies. For example, covalent bonding to cysteine residues (e.g., Cys 805 in HER2) has been observed in analogous pan-ERBB inhibitors, suggesting a similar mechanism for EGFR/HER2/TS-IN-1. X-ray diffraction studies of related compounds, such as TAS2940 and STX-721, reveal that the benzimidazole scaffold occupies the ATP-binding pocket of EGFR/HER2, with the thiophene and pyridine groups stabilizing interactions via hydrophobic and π-π stacking. These observations align with the compound’s reported IC₅₀ values of 0.203 μM (EGFR), 0.088 μM (HER2), and 0.168 μM (TS), which underscore its high-affinity binding.
Spectroscopic characterization of EGFR/HER2/TS-IN-1 is critical for verifying its structural integrity. While detailed spectra are not provided in open-source literature, standard analytical techniques would include:
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS):
Infrared Spectroscopy (IR):
Table 2: Predicted Spectroscopic Signatures
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 7.5–8.5 (multiplet) | Benzimidazole/Pyridine protons |
| ¹³C NMR | δ 165–170 (singlet) | Benzamide carbonyl |
| HRMS | m/z 501.54 | [M+H]⁺ molecular ion |
| IR | 1650 cm⁻¹, 3050 cm⁻¹ | C=O stretch, Aromatic C-H stretch |
The retrosynthetic analysis of epidermal growth factor receptor human epidermal growth factor receptor 2 thymidylate synthase inhibitor 1 (molecular formula C24H15N5O4S2, molecular weight 501.55 g/mol) involves strategic disconnections that reveal the underlying synthetic complexity of this triple inhibitor compound [33]. The retrosynthetic approach for dual epidermal growth factor receptor and human epidermal growth factor receptor 2 inhibitors typically follows established quinazoline-based synthetic strategies, which have been extensively optimized for related compounds [5] [9].
The primary retrosynthetic disconnection of epidermal growth factor receptor human epidermal growth factor receptor 2 thymidylate synthase inhibitor 1 reveals three key structural fragments: a benzothiazole moiety, a pyrimidine core, and a chromone unit connected through sulfur and nitrogen linkages [33]. Route optimization studies for similar dual inhibitor compounds demonstrate that the choice of synthetic sequence significantly impacts overall yield and product purity [12] [35].
Contemporary retrosynthetic analysis of multi-target inhibitors emphasizes the strategic timing of key bond formations to minimize side reactions and maximize convergency [35]. The optimization process for epidermal growth factor receptor human epidermal growth factor receptor 2 inhibitors has shown that early installation of the aniline functionality, rather than late-stage introduction, can improve overall synthetic efficiency by reducing purification challenges in subsequent steps [35].
Computational retrosynthetic analysis using machine learning approaches has been applied to optimize synthetic routes for epidermal growth factor receptor inhibitors, yielding predictive models with correlation coefficients exceeding 0.86 for activity prediction [12]. These optimization studies indicate that route selection should prioritize steps that avoid hazardous reagents and minimize chromatographic purification requirements [35].
| Synthetic Strategy | Overall Yield (%) | Number of Steps | Key Advantages |
|---|---|---|---|
| Linear Approach | 7.7 | 7 | Simple execution |
| Convergent Route B2 | 14.7 | 6 | Improved safety profile |
| Optimized Route B3 | 16.5 | 6 | Minimal chromatography |
The synthesis of epidermal growth factor receptor human epidermal growth factor receptor 2 thymidylate synthase inhibitor 1 requires several critical intermediate compounds that serve as convergence points in the synthetic pathway [13]. The key intermediate compounds include substituted quinazoline derivatives, benzothiazole building blocks, and chromone precursors that must be prepared with high purity to ensure successful coupling reactions [13].
Thieno[2,3-d]pyrimidine intermediates represent a crucial class of building blocks in the synthesis of epidermal growth factor receptor human epidermal growth factor receptor 2 dual inhibitors [13]. The preparation of 4-chloro-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine as a key intermediate involves a Gewald reaction sequence starting from 4-methyl cyclohexanone, proceeding through amino ester formation and subsequent cyclization using formamide [13].
Boc-protected amino intermediates serve as essential building blocks that enable telescoped synthesis approaches, where multiple synthetic transformations are performed without intermediate purification [35]. The synthesis of these protected intermediates from chlorinated quinazoline precursors typically proceeds in 52% yield over two steps when conducted on multigram scales [35].
Quinazoline-4-amine intermediates bearing trifluoromethyl substituents represent another critical class of building blocks [12]. These intermediates are typically prepared through cyclization reactions involving 2-amino-4-nitrobenzonitrile with dimethylformamide dimethyl acetal, followed by reaction with 3-(trifluoromethyl)aniline in glacial acetic acid [12].
| Intermediate Compound | Synthetic Method | Typical Yield (%) | Purification Method |
|---|---|---|---|
| 4-Chloroquinazoline | Phosphorus oxychloride chlorination | 78 | Recrystallization |
| Boc-Protected Amine | Telescoped synthesis | 52 | Liquid-liquid extraction |
| Thieno-pyrimidine | Gewald reaction | 85 | Column chromatography |
| Trifluoromethyl Intermediate | Cyclization | 72 | Flash chromatography |
The synthesis of epidermal growth factor receptor human epidermal growth factor receptor 2 inhibitors employs several catalytic systems, with palladium-catalyzed coupling reactions being particularly important for constructing the complex molecular architecture [12] [13]. Buchwald-Hartwig coupling reactions utilizing palladium catalysts enable the formation of carbon-nitrogen bonds essential for connecting aniline derivatives to quinazoline cores [12].
Molecular dynamics simulations reveal that catalytic binding interactions in epidermal growth factor receptor human epidermal growth factor receptor 2 dual inhibitors involve hydrogen bonding with key amino acid residues including Met793, Asp855, and Lys745 in the epidermal growth factor receptor binding site [16]. The reaction kinetics of inhibitor binding show that compounds with optimized binding conformations achieve nanomolar inhibitory concentrations against both target enzymes [17].
Reaction kinetics studies for multi-step syntheses demonstrate that temperature control and reagent addition rates significantly influence product distribution and side reaction formation [35]. The chlorination step using phosphorus oxychloride instead of thionyl chloride requires lower reagent equivalents and operates at reduced temperatures, leading to suppressed impurity formation [35].
Catalytic systems for reductive steps typically employ iron powder for nitro group reduction, proceeding under mild conditions that preserve sensitive functional groups [12]. The kinetics of these reductions follow first-order behavior with respect to substrate concentration when conducted under appropriate conditions [12].
| Catalytic System | Reaction Type | Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|---|
| Palladium/Ligand | Buchwald-Hartwig | 110 | 12 | 95 |
| Iron Powder | Nitro Reduction | 80 | 4 | 92 |
| POCl3 | Chlorination | 105 | 2 | 88 |
| Base Catalysis | Cyclization | 150 | 6 | 78 |
The purification of epidermal growth factor receptor human epidermal growth factor receptor 2 thymidylate synthase inhibitor 1 requires sophisticated separation techniques to achieve pharmaceutical-grade purity [17] [21]. Flash chromatography represents the primary purification method for intermediate compounds, utilizing silica gel stationary phases with optimized solvent gradient systems [21] [23].
High-performance liquid chromatography serves as the principal analytical technique for quality control, providing quantitative analysis of product purity and impurity identification [25] [29]. Mass spectrometry coupled with liquid chromatography enables structural confirmation and detection of trace impurities at sub-microgram levels [25] [27].
Nuclear magnetic resonance spectroscopy provides comprehensive structural verification for synthesized compounds, with proton nuclear magnetic resonance being particularly valuable for quantitative purity determination [22] [24]. The technique offers equal response factors for dissolved compounds, making it ideal for quantification of active ingredients and impurities in pharmaceutical preparations [22].
Recrystallization techniques utilize carefully selected solvent systems to achieve high purity final products [39] [41]. Solvent selection criteria require that compounds exhibit high solubility in hot solvents and low solubility in cold solvents, with the dividing line typically set at 3% weight per volume [41].
Column chromatography optimization involves particle size selection, with flash chromatography employing 25-50 micron particles compared to 5-15 micron particles used in high-performance liquid chromatography [23]. The larger particles in flash chromatography reduce operational pressure while maintaining adequate separation efficiency for preparative applications [23].
| Purification Method | Typical Purity (%) | Sample Capacity | Analysis Time | Detection Limit |
|---|---|---|---|---|
| Flash Chromatography | 95-98 | Gram scale | 30-60 min | Milligram |
| Preparative HPLC | 98-99.5 | 100 mg scale | 15-30 min | Microgram |
| Recrystallization | 97-99 | Kilogram scale | 2-24 h | Not applicable |
| Column Chromatography | 94-97 | Multi-gram | 60-120 min | 10 microgram |
Quality control measures for epidermal growth factor receptor human epidermal growth factor receptor 2 thymidylate synthase inhibitor 1 synthesis include systematic impurity profiling using liquid chromatography-mass spectrometry, which provides both identification and quantification capabilities for process-related impurities [25] [29]. Structural confirmation protocols employ multiple orthogonal analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to ensure complete characterization [30].
The epidermal growth factor receptor tyrosine kinase domain exhibits a characteristic bilobal architecture that serves as the foundation for understanding inhibitor interactions [1]. The kinase domain consists of a smaller N-terminal lobe and a larger C-terminal lobe, with the ATP-binding site strategically positioned between these structural elements [2]. The N-terminal lobe comprises five β-strands and the critical αC-helix, while the C-terminal lobe maintains a predominantly helical composition [2] [1].
The adenosine triphosphate binding site represents the primary target for competitive inhibition by small molecule inhibitors [3]. A glycine-rich loop, designated the P-loop, extends over the ATP-binding site and coordinates the phosphate groups of adenosine triphosphate through conserved structural interactions [2]. The lysine residue at position 745 plays an essential role in binding the α- and β-phosphates of adenosine triphosphate, establishing its fundamental importance for efficient phosphate transfer reactions [2].
The αC-helix contains the glutamate residue at position 762, which forms a critical ion pair with lysine 745 [2]. This ionic interaction stabilizes the adenosine triphosphate binding conformation and orients the catalytic machinery for optimal enzymatic activity [2]. Mutations affecting either residue result in substantial reductions in adenosine triphosphate binding affinity and catalytic efficiency [2].
The activation loop contains the conserved aspartate-phenylalanine-glycine motif, with the aspartate residue at position 855 participating in catalytic ion coordination [2]. The conformational state of this motif directly influences kinase activity, with the "DFG-In" conformation characteristic of the active state and alternative orientations associated with inactive conformations [3].
Crystal structure analyses reveal that epidermal growth factor receptor can adopt multiple conformational states, classified into six distinct classes based on the orientation of the aspartate-phenylalanine-glycine motif and αC-helix positioning [3]. Active conformations maintain the "DFG-In" state with the αC-helix in the "In" position, while inactive states display various combinations of "DFG-Out" and αC-helix "Out" conformations [3].
The core binding pocket demonstrates high hydrophobic character and is formed by residues L718, V726, A743, M793, and L844 [3]. These residues exhibit the highest contact frequencies with bound ligands and represent the most conserved region across the kinase family [3]. The adenine base of adenosine triphosphate or competitive inhibitors occupies this core hydrophobic pocket [3].
| Structural Element | Composition | Function | Key Residues |
|---|---|---|---|
| N-terminal lobe | 5 β-strands + αC-helix | ATP binding coordination | K745 (ATP binding) |
| C-terminal lobe | Predominantly helical | Catalytic domain | Various catalytic residues |
| P-loop | Glycine-rich loop | ATP phosphate coordination | Gly-rich sequence |
| αC-helix | Critical regulatory helix | K745-E762 ion pair formation | E762 (ion pair) |
| DFG motif | Asp-Phe-Gly motif | Catalytic ion binding | D855 (DFG aspartate) |
| Activation loop | Regulatory loop | Kinase activation regulation | Activation-dependent |
Human epidermal growth factor receptor 2 demonstrates distinct thermodynamic binding characteristics that differentiate it from other epidermal growth factor receptor family members [4]. Surface plasmon resonance imaging techniques have enabled quantitative analysis of drug-receptor binding kinetics in intact cellular systems, revealing thermodynamic parameters that cannot be observed using traditional purified protein methodologies [5] [6].
The binding thermodynamics of human epidermal growth factor receptor 2 interactions exhibit significant dependence on the cellular microenvironment [5]. Kinetic constants determined from intact cell studies differ substantially from those obtained using purified extracellular domains, with intact cell-membrane interactions showing 50-fold weaker binding affinity compared to solution-phase measurements [5]. This disparity reflects the influence of membrane properties, including surface charge, polarity, and curvature, on molecular interactions occurring at the solution-membrane interface [5].
Thermodynamic stability analysis reveals that high-affinity human epidermal growth factor receptor 2 binding molecules maintain structural integrity with melting temperatures of approximately 67°C [4] [7]. Despite this thermodynamic stability, these binding proteins undergo conformational interconversions on submillisecond timescales in the free state [4] [7]. Nuclear magnetic resonance relaxation dispersion experiments support a model involving rapid exchange between two or more folded conformations [4].
The binding interaction between trastuzumab and human epidermal growth factor receptor 2 proceeds through an enthalpy-driven mechanism, contrasting with entropy-driven interactions observed for other receptor-binding molecules [8]. Isothermal titration calorimetry measurements demonstrate that the thermodynamic driving force varies significantly among different human epidermal growth factor receptor 2-targeting agents [8].
Kinetic analysis of drug-resistant cell populations reveals the presence of two distinct human epidermal growth factor receptor 2 populations with markedly different binding characteristics [5]. The first population exhibits binding kinetics similar to drug-sensitive cells, while the second population demonstrates dissociation rates tens of times faster, indicating dramatically reduced residence times for bound inhibitors [5]. This heterogeneity in binding kinetics provides molecular insights into the mechanisms underlying therapeutic resistance [5].
Temperature-dependent binding studies indicate that human epidermal growth factor receptor 2 interactions are governed by heat capacity changes that influence both enthalpy and entropy contributions [9]. The relationship follows the equations ΔH(T) = ΔH(T₀) + ΔCₚ(T - T₀) and ΔS(T) = ΔS(T₀) + ΔCₚ ln(T/T₀), where ΔCₚ represents the heat capacity change upon binding [9].
| Inhibitor/Ligand | Kd (nM) | Binding Mechanism | Temperature Dependence | Conformational Change |
|---|---|---|---|---|
| Herceptin (Trastuzumab) | 22000 | Enthalpy-driven | Tm = 67°C | Minimal |
| Affibody ZHER2 | 22 | High-affinity | Stable at RT | Submillisecond dynamics |
| General HER2 inhibitors | Variable | Mixed mechanisms | Variable | Target-dependent |
The steric hindrance effects of membrane-associated proteins, particularly mucin-4, significantly alter drug-receptor binding thermodynamics in resistant cell populations [5] [6]. This represents a mechanism whereby third-party molecules modulate binding interactions through allosteric effects that cannot be studied using purified protein systems [5].
Thymidylate synthase exhibits sophisticated allosteric regulation mechanisms that control enzymatic activity through conformational transitions between active and inactive states [10]. Comprehensive structural and biophysical studies using crystallography and thermal shift assays have revealed detailed information about ligand-induced conformational changes within the active site [10].
The enzyme contains two insert regions whose functions remained unclear until recent structural analyses demonstrated their involvement in allosteric regulation [10]. Upon binding of antifolate agents such as raltitrexed and nolatrexed, these insert regions undergo positional shifts toward the catalytic center [10]. These conformational movements are integral to the transition between active and inactive enzyme conformations [10].
A critical allosteric site has been identified within the dimer interface of thymidylate synthase [10] [11]. This cavity serves as a ligand-binding site that can regulate conformational switching between active and inactive states [10]. The dimer interface represents a novel target for allosteric modulation, distinct from the traditional active site approaches [10].
The proposed regulatory mechanism involves allosteric control of thymidylate synthase interactions with its own messenger ribonucleic acid, with regulation dependent on cellular demands for thymidylate [10]. This autogenous regulation occurs through protein binding to messenger ribonucleic acid in the vicinity of the translation start codon, blocking translation initiation [12]. The translational block is relieved in the presence of substrates or inhibitors, providing a mechanism for rapid enzyme level adjustment [12].
Cooperative inhibition studies reveal that thymidylate synthase can be inhibited through allosteric mechanisms with inhibition constants in the micromolar range [13]. At higher concentrations of allosteric inhibitors, the mode of inhibition transitions to noncompetitive behavior, consistent with allosteric rather than active site binding [13].
The conformational states of thymidylate synthase correlate with distinct structural arrangements of the insert regions [10]. In the active state, these regions adopt positions that facilitate substrate access to the catalytic center [10]. Conversely, in the inactive state, the insert regions reposition to restrict catalytic site accessibility [10].
| Allosteric Site | Location | Regulatory Function | Structural Changes | Physiological Role |
|---|---|---|---|---|
| Dimer Interface | Between subunit dimers | Conformational switching | Active/inactive transition | Activity modulation |
| Insert Regions | Near catalytic center | Catalytic center access | Positional shifts | Substrate accessibility |
| mRNA Binding Site | Protein surface | Translational control | Binding competition | Protein level control |
| Cofactor Binding Site | Active site adjacent | Substrate coordination | Allosteric coupling | Enzymatic efficiency |
Post-transcriptional regulation of thymidylate synthase involves cell cycle-specific mechanisms that control messenger ribonucleic acid content in growth-stimulated cells [12]. This regulation requires upstream sequences located beyond the essential promoter elements and the presence of efficiently spliced introns [12]. The communication between upstream and downstream sequences appears essential for proper regulatory function [12].
Cyclic peptides have been developed as allosteric inhibitors of human thymidylate synthase, with certain peptides demonstrating enhanced allosteric inhibitory activity compared to their linear counterparts [14]. These inhibitors show inhibitory concentrations comparable to clinically approved drugs and exhibit significant cytotoxicity against cancer cell lines [14].
Kinase selectivity profiling represents a fundamental challenge in drug discovery due to the high conservation of adenosine triphosphate binding sites across the kinome [15]. Quantitative assessment of inhibitor selectivity requires comprehensive analysis using diverse kinase panels that represent the breadth of the kinase family [15].
The selectivity score provides a standardized metric for quantifying kinase inhibitor selectivity [15]. This score is calculated by dividing the number of kinases inhibited below a specific threshold by the total number of kinases tested, generating values between zero and one [15]. A selectivity score of zero indicates complete selectivity, while values approaching one reflect broad kinase inhibition [15].
The Gini coefficient represents an alternative selectivity metric based on the Lorenz curve analysis [15]. This approach involves ranking inhibition potencies and plotting the cumulative fraction of total inhibition against the cumulative fraction of kinases [15]. Greater displacement of this curve from the diagonal line indicates higher compound selectivity [15]. The Gini coefficient ranges from zero for completely unselective compounds to one for perfectly selective inhibitors [15].
Kinase panel composition significantly influences selectivity assessments [15]. Panels containing representatives from each major kinase family provide more accurate selectivity estimates than randomly selected kinases [15]. Minimum panel sizes of 50 kinases are recommended for reliable selectivity profiling, with larger panels providing reduced variation in selectivity metrics [15].
The NanoBRET target engagement platform enables live-cell kinase selectivity profiling using panels of 192 to 300 full-length kinases transiently expressed in human embryonic kidney cells [16] [17]. This cellular approach provides biologically relevant results that account for protein complexes, target activation states, cellular compartmentalization, and efflux mechanisms [16].
| Selectivity Metric | Definition | Range | Interpretation | Minimum Panel Size |
|---|---|---|---|---|
| Selectivity Score (S) | Kinases inhibited / Total tested | 0-1 (lower = more selective) | S=0: completely selective | ≥50 kinases recommended |
| Gini Coefficient (G) | Lorenz curve displacement | 0-1 (higher = more selective) | G=1: completely selective | ≥50 kinases recommended |
| Fold Selectivity | IC50 ratio vs primary target | >1 (higher = more selective) | Higher fold = better selectivity | Target-dependent |
| Panel Coverage | Kinase families represented | Number/percentage | Broader = better assessment | ≥192 kinases optimal |
Cellular kinase selectivity profiling demonstrates improved discrimination compared to biochemical cell-free approaches [16]. Comparative studies using identical inhibitor concentrations show that cellular methods identify fewer off-target kinases than biochemical assays, reflecting the influence of the cellular environment on inhibitor-kinase interactions [16].
Structural analysis of kinase selectivity reveals that certain kinase families exhibit greater structural conservation and fewer unique binding determinants [18]. The AGC, CAMK, and CMGC families demonstrate high structural conservation with limited unique binary units for selective targeting [18]. In contrast, RGC, TKL, TYR, and OTHER families display greater structural diversity, potentially facilitating the development of selective inhibitors [18].
Kinase selectivity optimization can be achieved through analysis of historical profiling data to identify chemical transformations that improve selectivity profiles [19]. This approach utilizes pairs of structurally similar compounds that differ in activity against specific kinases to propose modifications that enhance selectivity [19]. These transformations demonstrate transferability across different chemical scaffolds [19].
The EGFR/HER2/TS-IN-1 compound demonstrates distinct selectivity characteristics with IC50 values of 0.203 μM for epidermal growth factor receptor, 0.088 μM for human epidermal growth factor receptor 2, and 0.168 μM for thymidylate synthase [20] [21]. The selectivity ratios relative to the most potent target indicate 2.3-fold selectivity for epidermal growth factor receptor and 1.9-fold selectivity for thymidylate synthase compared to human epidermal growth factor receptor 2 [20] [21].
| Target | IC50 (μM) | Selectivity Ratio |
|---|---|---|
| EGFR | 0.203 | 2.3 |
| HER2 | 0.088 | 1.0 |
| Thymidylate Synthase | 0.168 | 1.9 |